2-(cyclohexyloxy)acetonitrile
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Overview
Description
2-(cyclohexyloxy)acetonitrile is an organic compound with the molecular formula C8H13NO. It is characterized by the presence of a nitrile group (-CN) attached to a cyclohexyloxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexyloxy)acetonitrile typically involves the reaction of cyclohexanol with acetonitrile in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where cyclohexanol reacts with acetonitrile in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexyloxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(cyclohexyloxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclohexyloxy)acetonitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclohexyloxy)ethanol
- 2-(cyclohexyloxy)acetaldehyde
- 2-(cyclohexyloxy)acetic acid
Uniqueness
2-(cyclohexyloxy)acetonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity compared to similar compounds with different functional groups. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
68060-33-3 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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